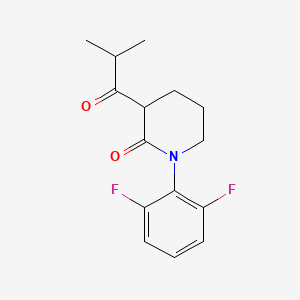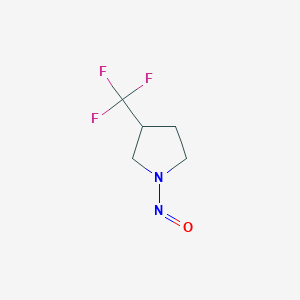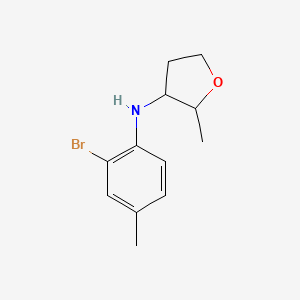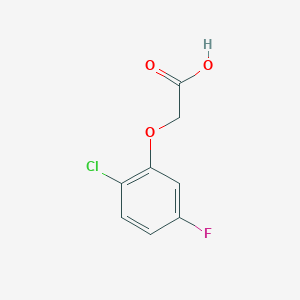amine](/img/structure/B13268154.png)
[1-(2-Fluorophenyl)ethyl](1-methoxypropan-2-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)ethylamine: is a chemical compound with the molecular formula C12H18FNO and a molecular weight of 211.28 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a methoxypropan-2-yl amine group . It is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenyl ethyl bromide and 1-methoxypropan-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the bromide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Fluorophenyl)ethylamine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
1-(2-Fluorophenyl)ethylamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)ethylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)ethylamine: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Bromophenyl)ethylamine: Similar structure but with a bromine atom instead of fluorine.
1-(2-Methylphenyl)ethylamine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(2-Fluorophenyl)ethylamine imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs .
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-[1-(2-fluorophenyl)ethyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C12H18FNO/c1-9(8-15-3)14-10(2)11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3 |
InChI Key |
QKXUCCHOOKZQJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(C)C1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B13268092.png)
![2-Bromo-6-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13268098.png)
![(1-Cyclopropylethyl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13268108.png)
amine](/img/structure/B13268113.png)
![N-(3-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13268121.png)
![2-[2-(Cyclohexylamino)ethoxy]ethan-1-ol](/img/structure/B13268131.png)
![2-{[1-(4-Methoxyphenyl)propan-2-yl]amino}ethan-1-ol](/img/structure/B13268141.png)




![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13268168.png)
